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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the first total

synthesis of the complex indole alkaloid, (-)-gardmultimine A. This synthesis was achieved in a

fully stereocontrolled manner over 19 steps, starting from D-tryptophan.[1][2][3] The synthetic

strategy is notable for its use of modern synthetic methodologies, including a strategic C-H

activation, a stereocontrolled oxidative rearrangement, and a gold-catalyzed cyclization to

construct the intricate polycyclic architecture of the natural product.

Key Synthetic Highlights:
Iridium-Catalyzed C-H Borylation/Oxidation: Introduction of the C12 methoxyl group was

accomplished via a regioselective iridium-catalyzed C-H borylation of the indole nucleus,

followed by oxidation.[1][2][3]

Stereocontrolled Oxidative Rearrangement: The characteristic spirooxindole core of

gardmultimine A was constructed through a stereocontrolled oxidative rearrangement of an

indole precursor.[1][2][3]

Gold-Catalyzed Transannular Conia-ene-type Cyclization: A key gold(I)-catalyzed 6-exo-dig

transannular cyclization was employed to forge the azabicyclo[2.2.2]octane skeleton and

establish the exocyclic E-alkene with high stereoselectivity.[1][2][3]
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The following table summarizes the key transformations and reported yields for the 19-step

total synthesis of (-)-gardmultimine A.
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Step
Starting
Material

Product
Key
Transformatio
n(s)

Yield (%)

1-3 D-tryptophan Intermediate 6

Protection and

Pictet-Spengler

reaction

78 (over 3 steps)

4 Intermediate 6
Borylated

Intermediate

Ir-catalyzed C-H

borylation
81

5
Borylated

Intermediate
Intermediate 7

Oxidation of

boronate
85

6 Intermediate 7 Intermediate 10
Dieckmann

cyclization
83

7 Intermediate 10 Carboxylic acid Saponification 98

8 Carboxylic acid Spirooxindole 11
Oxidative

rearrangement
75

9 Spirooxindole 11
MOM-protected

intermediate
MOM protection 95

10
MOM-protected

intermediate

N-deprotected

intermediate

N-deprotection

(CAN)
93

11
N-deprotected

intermediate
Alkyne 15

N-alkylation with

propargyl

bromide

96

12 Alkyne 15 Methyl ester Carbonylation 88

13 Methyl ester
Silyl enol ether

16a

Enolization and

silylation
91

14
Silyl enol ether

16a

Azabicyclo[2.2.2]

octane 17

Au(I)-catalyzed

6-exo-dig

cyclization

97

15
Azabicyclo[2.2.2]

octane 17

Exocyclic alkene

18
Tebbe olefination 85
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16
Exocyclic alkene

18
Ester 19

Deprotection and

esterification
87

17 Ester 19 Alcohol 20 Reduction 82

18 Alcohol 20
Deoxygenated

intermediate 21
Birch reduction 61

19
Deoxygenated

intermediate 21

(-)-gardmultimine

A

Hydroboration-

oxidation
52

Experimental Protocols: Key Transformations
Step 4 & 5: Ir-Catalyzed C-H Borylation and Oxidation
To a solution of intermediate 6 (1.0 equiv) in anhydrous THF (0.1 M) is added [Ir(cod)OMe]₂

(0.025 equiv) and dtbpy (0.05 equiv). The mixture is stirred at room temperature for 10 minutes.

Pinacolborane (2.0 equiv) is then added, and the reaction mixture is heated to 80 °C for 12

hours. After cooling to room temperature, the solvent is removed under reduced pressure. The

residue is then dissolved in a mixture of THF and methanol (1:1, 0.1 M). To this solution is

added a solution of Cu(OAc)₂ (2.0 equiv) and DMAP (2.0 equiv) in methanol. The reaction is

stirred at room temperature for 6 hours. The mixture is then filtered through a pad of Celite, and

the filtrate is concentrated. The crude product is purified by flash column chromatography to

afford intermediate 7.

Step 8: Stereocontrolled Oxidative Rearrangement
To a solution of the carboxylic acid intermediate (1.0 equiv) in a mixture of acetic acid and

methanol (1:1, 0.05 M) at 0 °C is added triethylamine (3.0 equiv), followed by the dropwise

addition of t-BuOCl (1.5 equiv). The reaction mixture is stirred at 0 °C for 2 hours. The reaction

is then quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The aqueous layer is

extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with

saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and

concentrated under reduced pressure. The crude product is purified by flash column

chromatography to yield the spirooxindole 11.
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Step 14: Au(I)-Catalyzed Transannular 6-exo-dig
Cyclization
To a solution of the alkynyl silyl enol ether 16a (1.0 equiv) in a mixture of methanol and water

(10:1, 0.02 M) is added SPhosAuCl (0.05 equiv) and AgBF₄ (0.05 equiv). The reaction mixture

is stirred at room temperature for 30 minutes. The solvent is then removed under reduced

pressure, and the residue is purified by flash column chromatography to give the cyclized

product 17.

Synthetic Pathway Visualization
The following diagram illustrates the overall synthetic workflow for the total synthesis of (-)-

gardmultimine A.

D-tryptophan Intermediate 6
Steps 1-3

Borylated Intermediate
Step 4

Intermediate 7
Step 5

Intermediate 10
Step 6

Carboxylic Acid
Step 7

Spirooxindole 11
Step 8

MOM-protected Intermediate
Step 9

N-deprotected Intermediate
Step 10

Alkyne 15
Step 11

Methyl Ester
Step 12

Silyl Enol Ether 16a
Step 13

Azabicyclo[2.2.2]octane 17
Step 14

Exocyclic Alkene 18
Step 15

Ester 19
Step 16

Alcohol 20
Step 17

Deoxygenated Intermediate 21
Step 18

(-)-gardmultimine A
Step 19

Click to download full resolution via product page

Caption: Total synthesis workflow for (-)-gardmultimine A.

Signaling Pathway and Logical Relationship
Diagram
The following diagram illustrates the key bond formations and strategic transformations in the

synthesis of (-)-gardmultimine A.
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Caption: Key strategic bond formations in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32096647/
https://www.researchgate.net/publication/339496381_Total_Synthesis_of_--Gardmultimine_A
https://pubs.acs.org/toc/orlef7/22/5
https://www.benchchem.com/product/b15470065#total-synthesis-protocol-for-gardmultimine-a
https://www.benchchem.com/product/b15470065#total-synthesis-protocol-for-gardmultimine-a
https://www.benchchem.com/product/b15470065#total-synthesis-protocol-for-gardmultimine-a
https://www.benchchem.com/product/b15470065#total-synthesis-protocol-for-gardmultimine-a
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15470065?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15470065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

